molecular formula C11H11N3O B7431792 2-ethyl-5-pyridin-3-yl-1H-pyrimidin-6-one

2-ethyl-5-pyridin-3-yl-1H-pyrimidin-6-one

Cat. No.: B7431792
M. Wt: 201.22 g/mol
InChI Key: MVPJXNRHQMYPTL-UHFFFAOYSA-N
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Description

2-ethyl-5-pyridin-3-yl-1H-pyrimidin-6-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.

Properties

IUPAC Name

2-ethyl-5-pyridin-3-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-10-13-7-9(11(15)14-10)8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPJXNRHQMYPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=O)N1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-pyridin-3-yl-1H-pyrimidin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety participate in the cyclization process . Another method involves the Gould–Jacobs reaction, which includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production methods for 2-ethyl-5-pyridin-3-yl-1H-pyrimidin-6-one are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-pyridin-3-yl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce oxygen-containing functional groups, while substitution reactions can result in the formation of various derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-5-pyridin-3-yl-1H-pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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